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Compound of Interest |

2-Fluoro-4-methylpyridine-3-
Compound Name:
methanol

Cat. No.: B14023377

Get Quote

\ J

CAS: 1227574-63-1 | Formula: C7TH8FNO | M.W.: 141.14 g/mol

Part 1: Storage & Stability (The "Shelf Life" Crisis)
Q: I received a shipment of 2-Fluoro-4-methylpyridine-3-
methanol. Why does the Certificate of Analysis (CoA)
recommend storage at 2-8°C under argon?

A: This compound possesses a "benzyl-like" alcohol moiety at the 3-position, which introduces
specific stability risks that standard pyridines do not face.

o Oxidative Instability: The primary alcohol (-CH20H) at position 3 is susceptible to
autoxidation, converting to the corresponding aldehyde (2-fluoro-4-methylnicotinaldehyde) or
carboxylic acid upon prolonged exposure to air.

o Hygroscopicity: Like many pyridine-methanols, the hydroxyl group can form hydrogen bonds
with atmospheric moisture. Water uptake not only alters the effective molecular weight
(ruining stoichiometry) but can also accelerate hydrolysis of the C-F bond under acidic
conditions or elevated temperatures.
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e The Fluorine Effect: The 2-fluoro substituent is electron-withdrawing. While this stabilizes the
ring against oxidative N-oxide formation compared to non-fluorinated pyridines, it activates
the ring for nucleophilic attack (see Part 3), making the compound sensitive to basic
contaminants in storage containers.

Q: My sample has turned from off-white to yellow. Is it
still usable?

A: Color change often indicates trace oxidation or the formation of N-oxide impurities.
» Diagnostic Check: Run a quick *H NMR in CDCls.
o Look for: A new aldehyde peak around 10.0 ppm (indicates oxidation of the alcohol).

o Look for: A shift in the methyl group signal (typically ~2.3-2.5 ppm) or the methylene
protons (~4.6-4.8 ppm).

o Decision: If the aldehyde impurity is <5%, the reagent is likely suitable for crude couplings.
For precise kinetics or GMP work, repurify via silica flash chromatography (typically eluting
with Hexanes/EtOAcC).

Visual Guide: Storage Decision Logic
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Figure 1: Decision tree for maintaining the integrity of 2-Fluoro-4-methylpyridine-3-methanol,
prioritizing inert atmosphere to prevent alcohol oxidation.

Part 2: Handling & Safety (The "Benchtop" Risks)
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Q: What are the specific hazards beyond standard
"Irritant” warnings?

A: While classified as an irritant (H315, H319, H335), the specific structural features dictate

stricter handling:

o Fluoride Release Potential: In the event of a fire or reaction with strong nucleophiles at high

temperatures, the C-F bond can cleave, releasing hydrogen fluoride (HF) or fluoride ions.

While not an HF source per se, combustion byproducts are highly toxic.

» Skin Permeability: The lipophilic methyl and fluoro groups, combined with the hydrogen-

bonding alcohol, enhance skin absorption relative to simple pyridine.

Q: What is the recommended PPE profile?

A: Do not rely solely on standard latex gloves.

PPE Category Recommendation Scientific Rationale
Pyridine derivatives can
o permeate latex. Double-
Gloves Nitrile (Double-gloved)

gloving provides a buffer

against rapid breakthrough.

Respiratory

Fume Hood (Mandatory)

Volatile organic impurities or
dust inhalation can cause

respiratory irritation (H335).

Safety glasses are insufficient

if the solid is dusty or if

Eyes Chemical Goggles ) )
splashing occurs during
dissolution.

Do not use combustible
o o materials (sawdust). Absorb

Spill Kit Sand/Vermiculite ]
and neutralize as hazardous
organic waste.
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Part 3: Experimental Troubleshooting (The
"Reaction" Failures)

Q: 1 am trying to convert the alcohol to a bromide, but |
am getting a complex mixture. Why?

A: The 2-fluoro group makes the pyridine ring electron-deficient.

e The Issue: If you are using HBr or harsh acidic conditions, you may be inducing hydrolysis of
the C-F bond (converting it to the pyridone/hydroxypyridine).

¢ The Fix: Use milder conditions.

o Protocol: Use CBra/PPhs (Appel Reaction) or PBrs at 0°C in DCM. These conditions are
neutral to slightly basic and preserve the sensitive C-F bond while selectively activating

the alcohol.

Q: Can | use this compound in an S_NAr reaction?
A: Yes, but the regioselectivity is critical.
e Mechanism: The 2-position (occupied by Fluorine) is highly activated for Nucleophilic

Aromatic Substitution (S_NAr) because the nitrogen atom stabilizes the Meisenheimer

intermediate.

o Competition: The 3-methanol group can act as an intramolecular nucleophile or can be

deprotonated to interfere.

o Strategy: If you want to displace the Fluorine, protect the alcohol first (e.g., as a TBS ether or
Acetate). If you want to react the alcohol, ensure your base is not strong enough to trigger
S_NAr at the 2-position with the solvent or other reagents.

Visual Guide: Experimental Workflow & Reactivity
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Figure 2: Reactivity map highlighting the dual nature of the compound. The 2-Fluoro position is

electrophilic (S_NAr), while the 3-Methanol is nucleophilic/oxidizable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS [chemicalbook.com]
e 2. New method for introducing fluorinated components into molecules [uni-muenster.de]

e To cite this document: BenchChem. [Technical Support Center: 2-Fluoro-4-methylpyridine-3-
methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14023377/docs#technical-support-center-2-fluoro-4-
methylpyridine-3-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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